

# Validating the Kinase Selectivity of GSK2982772: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **GSK2982772**, a first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] [4] **GSK2982772** is under investigation as a potential treatment for inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.[5] Its mechanism of action involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-mediated necroptosis and cytokine production.[4][6] This analysis compares its performance against other kinase inhibitors, supported by experimental data and detailed methodologies.

## **Mechanism of Action and Signaling Context**

**GSK2982772** is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream kinase in the innate immune response.[2][7] RIPK1 acts as a key signaling node downstream of death receptors like TNFR1. Its kinase activity is essential for driving inflammatory cell death (necroptosis), while its scaffolding function can facilitate NF-κB signaling.[2][4] By selectively inhibiting the kinase function of RIPK1, **GSK2982772** aims to block the pro-inflammatory necroptosis pathway.

To understand the specificity of **GSK2982772**, it is useful to contrast the RIPK1 pathway with that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial sensors NOD1 and NOD2.





Click to download full resolution via product page

Caption: Simplified RIPK1 signaling pathway.





Click to download full resolution via product page

**Caption:** Contrasting NOD2-RIPK2 signaling pathway.





## **Kinase Selectivity Profile of GSK2982772**

**GSK2982772** exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high degree of selectivity.[2][8] This "Type III" binding results in minimal off-target activity.

Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of **GSK2982772**. When tested at a concentration of 10 µM against 339 different kinases, **GSK2982772** showed no significant inhibition (<50%) of any kinase other than RIPK1, indicating a selectivity of over 1,000-fold for its primary target.[2][7]

## **Table 1: Comparative Kinase Inhibitor Potency**

The following table summarizes the inhibitory potency of **GSK2982772** against human RIPK1 and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.



| Compound                   | Primary Target                       | Inhibitor Type           | Potency (IC50 /<br>KD)        | Key<br>Characteristic<br>s                                                             |
|----------------------------|--------------------------------------|--------------------------|-------------------------------|----------------------------------------------------------------------------------------|
| GSK2982772                 | RIPK1                                | Type III<br>(Allosteric) | 16 nM (IC50)[7]               | First-in-class,<br>orally active,<br>exquisite<br>selectivity.[2][3]                   |
| Necrostatin-1s<br>(Nec-1s) | RIPK1                                | Type III<br>(Allosteric) | ~200-500 nM<br>(IC50)         | Tool compound;<br>moderate<br>potency and poor<br>pharmacokinetic<br>properties.[2][9] |
| Ponatinib                  | Multi-kinase<br>(including<br>RIPK2) | Туре ІІ                  | 6.7 nM (IC50 vs<br>RIPK2)[10] | FDA-approved drug; potent but promiscuous kinase inhibitor. [10][11]                   |
| Regorafenib                | Multi-kinase<br>(including<br>RIPK2) | Туре ІІ                  | 41 nM (IC50 vs<br>RIPK2)[10]  | FDA-approved drug with activity against RIPK2. [10][12]                                |
| GSK583                     | RIPK2                                | Туре І                   | 8.0 nM (IC50 vs<br>TNFα)[13]  | Selective, ATP-competitive RIPK2 inhibitor. [11][13]                                   |
| WEHI-345                   | RIPK2                                | Туре І                   | 46 nM (KD)[13]                | Selective RIPK2 inhibitor with in vivo activity.[11] [12][13]                          |

Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity by 50%. KD (dissociation constant) is a measure of binding affinity.



## **Experimental Protocols and Workflows**

Validating the kinase selectivity of a compound like **GSK2982772** involves a multi-step process, starting with broad screening and moving to specific cellular assays.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. embopress.org [embopress.org]
- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- To cite this document: BenchChem. [Validating the Kinase Selectivity of GSK2982772: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607817#validating-gsk2982772-s-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com